molecular formula C26H28N4O B12173308 [1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B12173308
M. Wt: 412.5 g/mol
InChI Key: KUNACLVHRQRFKQ-UHFFFAOYSA-N
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Description

[1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a piperazine ring, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the reaction of diphenylmethyl azetidine with pyridin-2-yl piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
  • [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride

Uniqueness

What sets [1-(Diphenylmethyl)azetidin-3-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone apart from similar compounds is its unique combination of structural features. The presence of both azetidine and piperazine rings, along with a pyridine moiety, provides a versatile framework for various chemical modifications and applications.

Properties

Molecular Formula

C26H28N4O

Molecular Weight

412.5 g/mol

IUPAC Name

(1-benzhydrylazetidin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H28N4O/c31-26(29-17-15-28(16-18-29)24-13-7-8-14-27-24)23-19-30(20-23)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,23,25H,15-20H2

InChI Key

KUNACLVHRQRFKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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